4-(Chloromethyl)biphenyl CAS number 1667-11-4 properties
4-(Chloromethyl)biphenyl CAS number 1667-11-4 properties
An In-Depth Technical Guide to 4-(Chloromethyl)biphenyl (CAS 1667-11-4)
Introduction
4-(Chloromethyl)biphenyl, also known as 4-phenylbenzyl chloride, is a bifunctional organic compound featuring a biphenyl backbone and a reactive chloromethyl group. Its unique structure makes it a highly valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling, tailored for professionals in chemical research and drug development. The strategic position of the chloromethyl group on the biphenyl scaffold allows for its facile conversion into a wide array of derivatives, making it a cornerstone building block for pharmaceuticals, advanced polymers, and fluorescent agents.[1][2][3]
Physicochemical and Spectroscopic Profile
The precise characterization of 4-(Chloromethyl)biphenyl is fundamental for its effective use. Its physical properties dictate handling and storage conditions, while its spectroscopic fingerprint is crucial for identity confirmation and quality control.
Physical and Chemical Properties
The compound is a white to light yellow crystalline solid at room temperature, a property that simplifies its handling and storage compared to liquid reagents. Its high boiling point and flash point indicate low volatility under standard conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 1667-11-4 | [4][5] |
| Molecular Formula | C₁₃H₁₁Cl | [4][6] |
| Molecular Weight | 202.68 g/mol | [4][7][8] |
| Appearance | White to light yellow crystalline powder/solid | [9] |
| Melting Point | 70-74 °C | [2][4][8] |
| Boiling Point | 322.4 °C at 760 mmHg | [4] |
| Density | 1.111 g/cm³ | [4] |
| Flash Point | 143.2 °C | [4] |
| EINECS Number | 216-786-5 | [4][8] |
| InChI Key | HLQZCRVEEQKNMS-UHFFFAOYSA-N | [6][10][11] |
Spectroscopic Data
Spectroscopic analysis is essential for verifying the structural integrity of 4-(Chloromethyl)biphenyl.
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¹H NMR Spectroscopy : The proton NMR spectrum provides a clear diagnostic map of the molecule. The benzylic protons of the chloromethyl group are highly deshielded and appear as a characteristic singlet, while the aromatic protons show complex splitting patterns typical of a 1,4-disubstituted benzene ring and a monosubstituted phenyl group.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (Biphenyl rings) | 7.19 - 7.68 | Multiplet | 9H |
| -CH₂Cl | 4.61 | Singlet | 2H |
| (Solvent: CDCl₃)[10][11] |
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. Key peaks include C-H stretching for the aromatic rings, C=C stretching within the rings, and the distinctive C-Cl stretching frequency.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ at m/z ≈ 202 and a characteristic [M+2]⁺ peak at m/z ≈ 204 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[6]
Synthesis and Reaction Chemistry
The primary industrial route to 4-(Chloromethyl)biphenyl is through the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring.
General Synthesis Workflow
The reaction typically involves treating biphenyl with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, in the presence of a Lewis acid catalyst such as zinc chloride.[12][13] The choice of solvent and reaction conditions is critical to favor the formation of the desired 4-substituted product over other isomers and bis-chloromethylated byproducts.[14]
Caption: General workflow for the synthesis of 4-(Chloromethyl)biphenyl.
Core Reactivity
The synthetic utility of 4-(Chloromethyl)biphenyl stems from the reactivity of the benzylic chloride. The C-Cl bond is readily cleaved, making the chloromethyl group an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of the 4-phenylbenzyl moiety into a wide range of molecules.
Caption: Nucleophilic substitution at the benzylic carbon.
This reactivity is fundamental to its role as a building block. It can react with a variety of nucleophiles including amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
Applications in Drug Discovery and Materials Science
4-(Chloromethyl)biphenyl is a key starting material for several commercially significant products.
Pharmaceutical Intermediates
Its most prominent application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a crucial precursor for drugs like Fenbufen and Felbinac.[2] The synthesis of these APIs leverages the reactivity of the chloromethyl group to build the final drug scaffold.
For example, in the synthesis of Fenbufen, 4-(chloromethyl)biphenyl is used to alkylate a suitable nucleophile, forming the core structure of the final drug molecule. This highlights its importance in constructing complex molecular architectures in medicinal chemistry.[2]
Material Science Applications
Beyond pharmaceuticals, this compound is an important intermediate in the production of fluorescent whitening agents and high-performance polymers.[1][3] Its bifunctional nature (a rigid biphenyl core and a reactive handle) allows it to be incorporated into polymer chains to enhance thermal stability and confer specific optical properties.[15]
Analytical Methodologies
Ensuring the purity and identity of 4-(Chloromethyl)biphenyl is critical for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic techniques is employed.
Standard Analytical Workflow
-
Visual Inspection : Assess color and physical form.
-
Melting Point : A sharp melting point range indicates high purity.
-
Chromatographic Purity (HPLC/GC) : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate and quantify the main component from any impurities, such as isomers or starting materials.
-
Identity Confirmation : Spectroscopic methods (¹H NMR, IR, MS) are used to confirm the chemical structure, as detailed previously.
Caption: Standard analytical workflow for quality control.
Safety, Handling, and Storage
As a reactive alkylating agent, 4-(Chloromethyl)biphenyl must be handled with appropriate precautions.
-
Hazard Classification : It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][16][17]
-
Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][17]
-
Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[16][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is moisture-sensitive and should be stored under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
-
First Aid :
Conclusion
4-(Chloromethyl)biphenyl (CAS 1667-11-4) is a pivotal chemical intermediate whose value is defined by the strategic combination of a rigid biphenyl scaffold and a reactive chloromethyl group. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists. From the development of life-saving anti-inflammatory drugs to the creation of advanced materials, its influence is widespread. Proper understanding of its characteristics, handling requirements, and analytical validation is paramount for leveraging its full potential in research and development.
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